

# Bay-876 in vivo toxicity and dose-limiting effects

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## Compound of Interest

Compound Name: Bay-876

Cat. No.: B605960

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## BAY-876 In Vivo Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and dose-limiting effects of **BAY-876**, a potent and selective GLUT1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the reported dose-limiting toxicities for **BAY-876** in mice?

A1: Dose-limiting toxicity for **BAY-876** has been reported at a dose of 7.5 mg/kg/day when administered for 28 to 30 days in mice.<sup>[1][2]</sup> Researchers should carefully monitor animals for adverse signs when approaching or exceeding doses of 4.5 mg/kg/day, as significant weight loss has been observed at this concentration.<sup>[1][3]</sup>

Q2: I am observing weight loss in my mouse model. At what dose does this typically occur?

A2: Significant weight loss is a key indicator of toxicity. In a SKOV-3 ovarian cancer xenograft model, daily administration of **BAY-876** at 4.5 mg/kg/day for four weeks resulted in an average body weight loss of 18%.<sup>[3]</sup> In another study on colorectal cancer xenografts, weight loss was also observed at doses of 2 mg/kg/day and 4 mg/kg/day over 16 days, although it was not statistically significant.<sup>[1]</sup> It is crucial to establish a baseline and monitor animal weight regularly throughout the study.

Q3: Is it possible to achieve anti-tumor efficacy with **BAY-876** while minimizing systemic toxicity?

A3: Yes, several studies have demonstrated significant anti-tumor effects at doses with manageable toxicity profiles.

- Ovarian Cancer Models: Doses between 4.0 and 4.5 mg/kg/day for 28-30 days resulted in a 50-71% reduction in tumor volume and weight.[2][4] In patient-derived xenograft (PDX) models, a 4.0 mg/kg/day dose for 30 days effectively reduced tumor growth without causing significant body weight loss.[2]
- Colon Cancer Models: A lower dose of 3 mg/kg/day administered orally for 12 days inhibited tumor growth without significant effects on mouse body weight.[3]
- Localized Delivery: A novel microcrystalline formulation of **BAY-876** designed for direct intratumoral injection has been shown to maintain low systemic blood concentrations, thereby avoiding potential toxicity and side effects while still inhibiting tumor growth.[5]

Q4: Does **BAY-876** affect the central nervous system (CNS)?

A4: At therapeutic doses, **BAY-876** appears to have minimal effects on brain function. An Irwin test conducted on treated mice revealed no relevant behavioral findings.[6][7] This is consistent with the drug's high selectivity for GLUT1, which is primarily expressed on the blood-brain barrier in normal tissues.[6][7] However, the physiological role of GLUT1 in endothelial cells of the blood-brain barrier warrants careful observation for any neurological signs at higher, near-toxic doses.[2]

Q5: My experiment requires a different animal model than mice. Is there any toxicity data for other species?

A5: The currently available literature primarily focuses on murine models. However, pharmacokinetic studies have been conducted in rats and dogs. These studies show that **BAY-876** has low clearance, a moderate volume of distribution, and high oral bioavailability (85% in rats, 79% in dogs).[8] The terminal half-life is 2.5 hours in rats and 22 hours in dogs.[8] While this data is useful for study design, specific toxicity studies and maximum tolerated doses (MTDs) for non-murine models are not detailed in the provided search results. It is recommended to conduct preliminary dose-finding studies in any new species.

## Quantitative Toxicity and Efficacy Data Summary

The following tables summarize key quantitative data from various in vivo studies to facilitate experimental design and comparison.

Table 1: **BAY-876** In Vivo Toxicity Profile in Mice

Dose (mg/kg/day)	Animal Model	Administration Route & Duration	Observed Toxic Effects	Reference
7.5	Mice	Not Specified, 28-30 days	Dose-limiting toxicity	<a href="#">[1]</a> <a href="#">[2]</a>
4.5	SCID Mice (SKOV-3 Xenograft)	Oral, 4 weeks	Average 18% body weight loss	<a href="#">[3]</a>
4.0	Nude Mice (HCT116 Xenograft)	Not Specified, 16 days	Weight loss observed (not statistically significant)	<a href="#">[1]</a>
3.0	SCID Mice (LS174T Xenograft)	Oral, 12 days	No significant toxicity based on body weight	<a href="#">[3]</a>

Table 2: **BAY-876** In Vivo Efficacy at Tolerable Doses in Mice

Dose (mg/kg/day)	Animal Model	Administration Route & Duration	Therapeutic Outcome	Reference
4.0 - 4.5	Mice (Ovarian Cancer Xenograft)	Oral, 28-30 days	50-71% decrease in tumor volume and weight	[2][4]
4.0	NSG Mice (Ovarian Cancer PDX)	Oral, 30 days	>60% reduction in tumor volume; No significant weight loss	[2]
3.0	SCID Mice (Colon Cancer Xenograft)	Oral, 12 days	Tumor growth inhibition	[3]
Single Dose	Nude Mice (HCC Xenograft)	Intra-tumoral injection	Sustained localized drug levels, inhibited glucose uptake	[5]

## Experimental Protocols

Below are summarized methodologies from key experiments investigating the in vivo effects of **BAY-876**.

### Protocol 1: Ovarian Cancer Xenograft Efficacy and Toxicity Study

- Animal Model: Female athymic nude mice or SCID mice.
- Cell Lines: SKOV-3 ovarian cancer cells are injected subcutaneously to establish tumors.
- Drug Administration: Once tumors are established (e.g., reach a volume of 100-150 mm<sup>3</sup>), mice are randomized into control and treatment groups. **BAY-876** is administered daily by oral gavage at doses ranging from 4.0 to 4.5 mg/kg.[2][3]
- Treatment Duration: 28 to 30 days.[2][4]

- Monitoring:
  - Toxicity: Mouse body weight is measured every three days.[3] Animals are monitored for any signs of distress.
  - Efficacy: Tumor volume is measured every three days using calipers.
- Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed.

#### Protocol 2: Colorectal Cancer Xenograft Combination Therapy Study

- Animal Model: SCID mice.
- Cell Lines: LS174T colorectal cancer (CRC) cells are injected to establish xenografts.[3]
- Drug Administration:
  - **BAY-876** Group: Administered by oral gavage at a dose of 3 mg/kg/day.[3]
  - Combination Group: Co-administered with other agents as per study design (e.g., intraperitoneal injection of DBI-1).[3]
- Treatment Duration: 12 days.[3]
- Monitoring: Mouse weights and tumor sizes are measured every three days to assess toxicity and efficacy.[3]

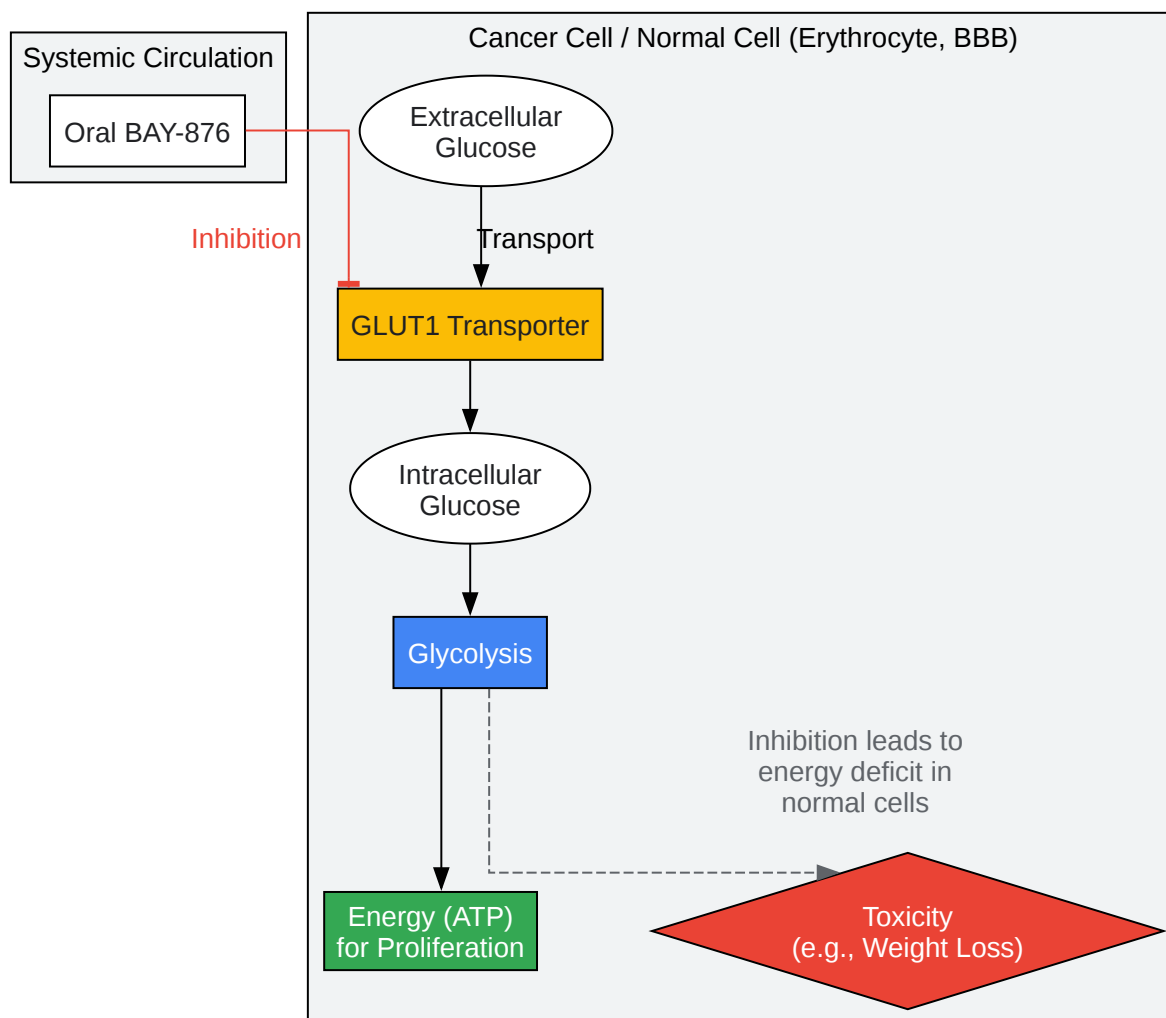
#### Protocol 3: Localized Microcrystalline **BAY-876** Formulation Study

- Animal Model: Nude mice with subcutaneous hepatocellular carcinoma (HCC) tumors (e.g., from MHCC97-H cells).[5][9]
- Drug Administration: A single dose of a microcrystalline formulation of **BAY-876** is injected directly into the tumor tissue.[5] A solution of **BAY-876** (BAY-Sol) serves as a control.[9]
- Monitoring:
  - Toxicity: Body weight and liver weight are examined at the study's conclusion.[5]

- Pharmacokinetics: Blood samples are collected at various time points to measure systemic drug concentration.[5]
- Efficacy: Tumor glucose uptake is assessed via micro-PET imaging. Tumor volume and weight are measured.[5][9]

## Visualizations

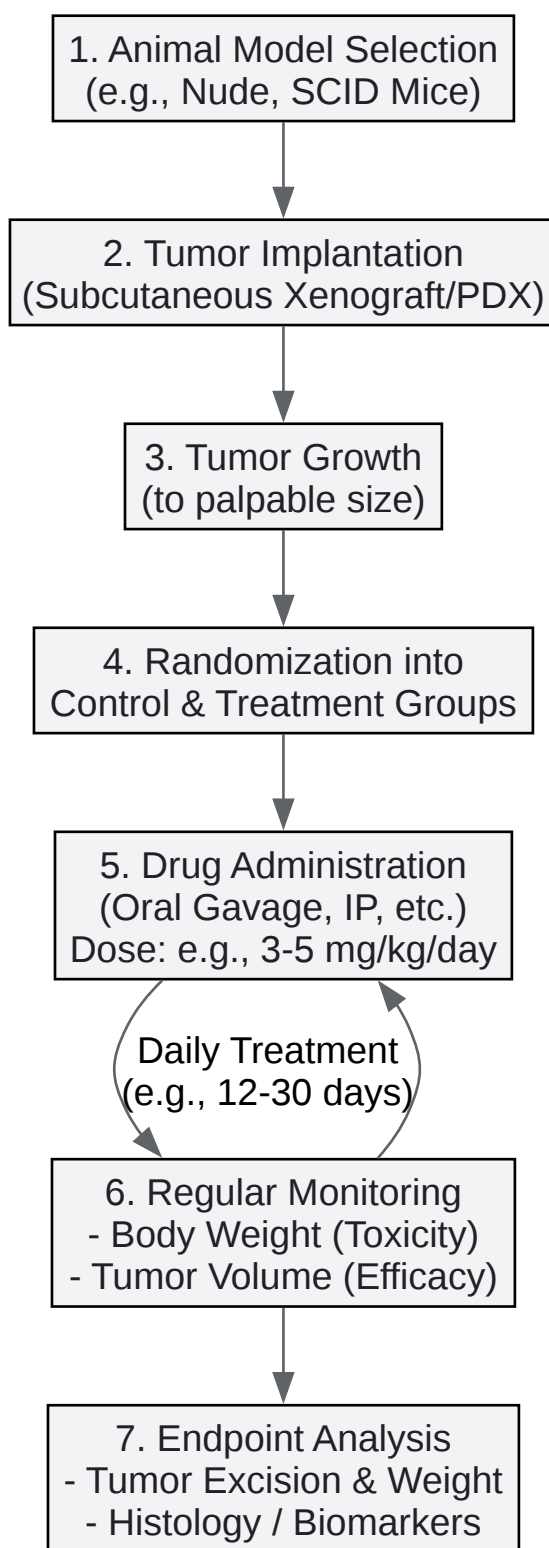
Mechanism of Action and Toxicity Pathway



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Caption: Mechanism of **BAY-876** action and potential for toxicity.

General In Vivo Experimental Workflow



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Caption: Standard workflow for assessing **BAY-876** efficacy and toxicity.



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